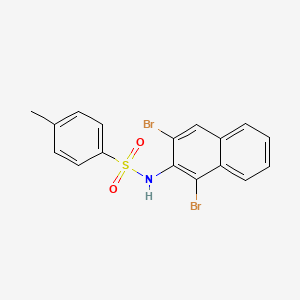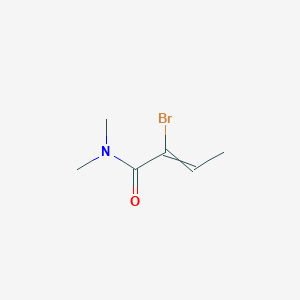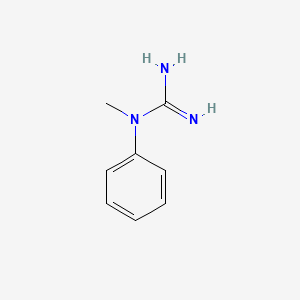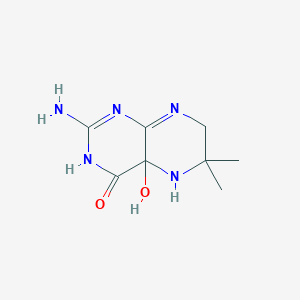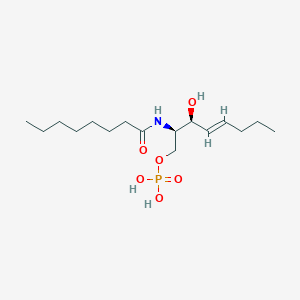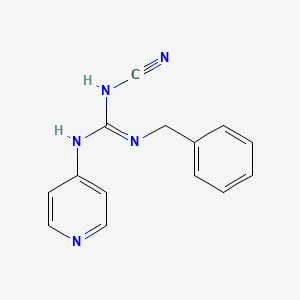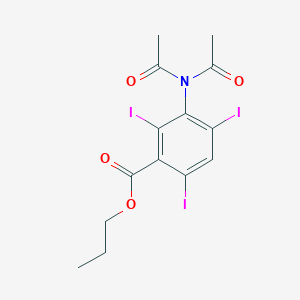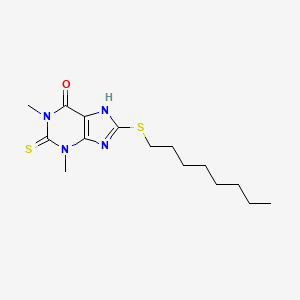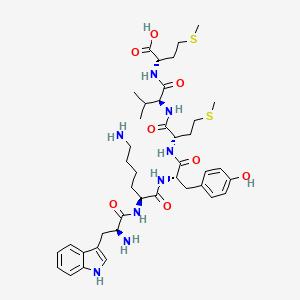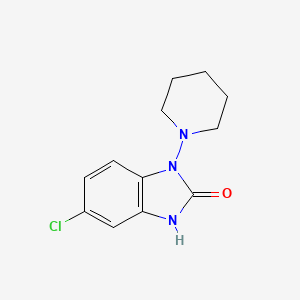
Thiourea,N-cyclohexyl-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N-cyclohexyl-N-phenyl- is an organosulfur compound with the chemical formula C13H18N2S. It is a derivative of thiourea, where the hydrogen atoms are replaced by cyclohexyl and phenyl groups. This compound is known for its versatility in various chemical reactions and applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thiourea, N-cyclohexyl-N-phenyl- can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine and phenyl isothiocyanate in an organic solvent such as ethanol or methanol. The reaction typically proceeds at room temperature and yields the desired thiourea derivative after purification .
Industrial Production Methods
In an industrial setting, the production of thiourea derivatives often involves large-scale reactions using similar starting materials. The process may include additional steps such as recrystallization and distillation to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea, N-cyclohexyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Applications De Recherche Scientifique
Thiourea, N-cyclohexyl-N-phenyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of thiourea, N-cyclohexyl-N-phenyl- involves its ability to form hydrogen bonds with various substrates. This property allows it to act as a catalyst in many chemical reactions by stabilizing transition states and facilitating the formation of reaction intermediates. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its high catalytic activity in organic reactions.
N-Phenylthiourea: Used in the synthesis of thiazoles and other heterocyclic compounds.
Uniqueness
Thiourea, N-cyclohexyl-N-phenyl- is unique due to its specific substituents (cyclohexyl and phenyl groups), which impart distinct chemical properties and reactivity. This makes it particularly useful in certain catalytic applications and biological studies .
Propriétés
Formule moléculaire |
C13H18N2S |
|---|---|
Poids moléculaire |
234.36 g/mol |
Nom IUPAC |
1-cyclohexyl-1-phenylthiourea |
InChI |
InChI=1S/C13H18N2S/c14-13(16)15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H2,14,16) |
Clé InChI |
BSFLLGAUWKIZOT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N(C2=CC=CC=C2)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


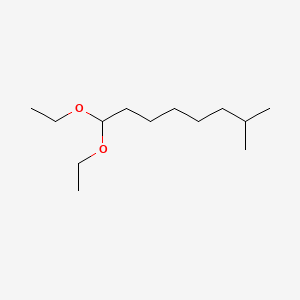
![3,5-Dichloro-2-[[[(phenylacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13811522.png)
